1-Ethoxy-3-methylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-3-methylbutane is an organic compound with the molecular formula C7H16O. It is a type of ether, specifically an ethyl isopentyl ether.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-3-methylbutane can be synthesized through the reaction of 3-methyl-1-butanol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ether product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-3-methylbutane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
1-Ethoxy-3-methylbutane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It can be used in the study of biological pathways involving ethers.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Ethoxy-3-methylbutane exerts its effects involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. The pathways involved include nucleophilic substitution and oxidation-reduction reactions .
Comparison with Similar Compounds
- Ethyl isopentyl ether
- Ethyl isoamyl ether
- Isopentyl ethyl ether
Comparison: 1-Ethoxy-3-methylbutane is unique due to its specific structural arrangement, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and stability under various conditions .
Properties
CAS No. |
628-04-6 |
---|---|
Molecular Formula |
C7H16O |
Molecular Weight |
116.20 g/mol |
IUPAC Name |
1-ethoxy-3-methylbutane |
InChI |
InChI=1S/C7H16O/c1-4-8-6-5-7(2)3/h7H,4-6H2,1-3H3 |
InChI Key |
HQUVLOKKTRUQNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.